molecular formula C7H6FNO3 B1532607 3-Fluoro-5-methoxypicolinic acid CAS No. 1227511-52-5

3-Fluoro-5-methoxypicolinic acid

Cat. No. B1532607
CAS RN: 1227511-52-5
M. Wt: 171.13 g/mol
InChI Key: MMHJUFRNPHWXOP-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxypicolinic acid is a chemical compound with the molecular formula C7H6FNO3 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Fluoro-5-methoxypicolinic acid involves the use of 3-fluoro-5-methoxypicolinic acid methyl ester with water and lithium hydroxide in tetrahydrofuran at 25 degrees Celsius for 0.5 hours . The residue is then dissolved in MeOH, adsorbed onto silica, and purified by silica gel flash chromatography .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-methoxypicolinic acid consists of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 171.13 g/mol .

Scientific Research Applications

Drug Delivery Systems

Methoxy-modified materials, including those related to 3-Fluoro-5-methoxypicolinic acid, have been investigated for their potential in drug delivery systems. For instance, methoxy-modified kaolinite has been used as a carrier for the anticancer drug 5-fluorouracil (5FU), demonstrating the possibility of controlled drug release in targeted therapies. This research highlights the importance of methoxy groups in enhancing drug affinity and release profiles, which could be relevant to the applications of 3-Fluoro-5-methoxypicolinic acid derivatives in pharmaceutical formulations (Tan, Yuan, Dong, He, Sun, & Liu, 2017; Tan, Yuan, Annabi-Bergaya, Liu, & He, 2014).

Fluorescent Labeling Reagents

Research into novel fluorophores for biomedical analysis has identified compounds related to 3-Fluoro-5-methoxypicolinic acid as valuable for their strong fluorescence and stability across a wide pH range. These characteristics make them suitable for use as fluorescent labeling reagents in scientific studies, enhancing the detection and quantification of various biological and chemical samples (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Synthesis of Antitumor Agents

The synthesis of new drug candidates involves the design of molecules with specific functional groups that can enhance therapeutic efficacy. For example, derivatives of 2-phenylquinolin-4-ones, including those with methoxy groups, have shown significant cytotoxic activity against tumor cell lines. This research points to the potential of 3-Fluoro-5-methoxypicolinic acid derivatives in the development of novel antitumor agents, highlighting the importance of fluorine and methoxy substitutions in medicinal chemistry (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010).

Safety and Hazards

3-Fluoro-5-methoxypicolinic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and the compound should be handled in a well-ventilated area .

properties

IUPAC Name

3-fluoro-5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHJUFRNPHWXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737964
Record name 3-Fluoro-5-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methoxypicolinic acid

CAS RN

1227511-52-5
Record name 3-Fluoro-5-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-methoxypyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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